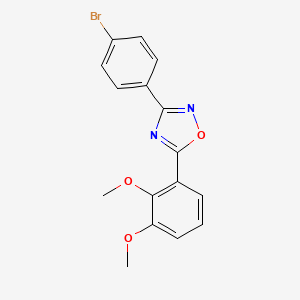![molecular formula C30H27NO7 B11574034 4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11574034.png)
4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzofuran moiety, a benzyl ether group, and a methoxyethyl group
Preparation Methods
The synthesis of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Ether Group: This step involves the protection of hydroxyl groups using benzyl bromide in the presence of a base.
Formation of the Pyrrol-2-One Ring: This can be accomplished through cyclization reactions involving amide or imine intermediates.
Methoxyethyl Group Addition: This step involves the alkylation of the hydroxyl group with methoxyethyl chloride in the presence of a base.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group, replacing the benzyl group with other substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Scientific Research Applications
4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-tumor, anti-inflammatory, or anti-viral activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar compounds to 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-carboxamide derivatives, which also exhibit biological activities.
Benzyl Ether Compounds: Compounds with benzyl ether groups, which are used in various organic synthesis applications.
Pyrrol-2-One Derivatives: Compounds with pyrrol-2-one rings, which are common in medicinal chemistry for their biological activities.
The uniqueness of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of these functional groups, providing a versatile scaffold for various applications.
Properties
Molecular Formula |
C30H27NO7 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxy-4-phenylmethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H27NO7/c1-35-15-14-31-27(21-12-13-23(24(17-21)36-2)37-18-19-8-4-3-5-9-19)26(29(33)30(31)34)28(32)25-16-20-10-6-7-11-22(20)38-25/h3-13,16-17,27,33H,14-15,18H2,1-2H3 |
InChI Key |
HRSWGAJRGQKXDA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573965.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573969.png)
![3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11573973.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573977.png)
![prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11573978.png)
![5-[(4-Ethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11573979.png)

![4-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11573986.png)
![1-(3-Butoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573992.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574011.png)
![N-[4-(benzyloxy)benzyl]-4-bromoaniline](/img/structure/B11574020.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574026.png)
![6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11574030.png)
![4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11574037.png)
